REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[CH:9]([C:11]([CH3:13])=[O:12])=[CH2:10].C(N)C.N1C=CN=C1>C(Cl)(Cl)Cl>[CH3:8][C:2]1[CH:1]=[C:6]([CH:5]=[CH:4][CH:3]=1)[O:7][CH2:10][CH2:9][C:11](=[O:12])[CH3:13]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=C1O)C
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 3 hr at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The starting material was separated as t-butyldimethyl silyl ether
|
Type
|
CUSTOM
|
Details
|
The product was isolated via plug filteration
|
Type
|
CUSTOM
|
Details
|
As an alternative purification procedure
|
Type
|
CUSTOM
|
Details
|
the crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in DMF (0.2M)
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue was added 75 mL ethyl acetate and 75 mL water (ratio of 1/1)
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the silylated m-cresol was removed with hexanes
|
Type
|
CUSTOM
|
Details
|
The product was obtained
|
Type
|
WASH
|
Details
|
by eluting with 5-10% ethyl acetate in hexanes
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |